molecular formula C12H14N2O3S B12286772 3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid

3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid

Cat. No.: B12286772
M. Wt: 266.32 g/mol
InChI Key: ZLBHUAPMWZWODX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid typically involves the reaction of 4-mercapto-2-pyrrolidinone with 3-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through the formation of covalent bonds with thiol groups in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid apart is its combination of a pyrrolidine ring with a benzoic acid moiety, which imparts unique chemical and biological properties. This dual functionality makes it a valuable tool in various research applications .

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

3-[(4-sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C12H14N2O3S/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17)

InChI Key

ZLBHUAPMWZWODX-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S

Origin of Product

United States

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